Guajadial D

Cytotoxicity Cancer Cell Lines Natural Product

Guajadial D (psiguajadial D) is the Psidium meroterpenoid of choice for multidrug resistance (MDR) research. Unlike Guapsidial A (broad cytotoxicity) or Guajadial C (Top1 inhibition), Guajadial D specifically inhibits ABC transporters (P-gp, BCRP) and silences the PI3K/Akt pathway, re-sensitizing resistant breast cancer cells to adriamycin and paclitaxel. Available via a published biomimetic total synthesis for scalable sourcing and SAR programs. Select Guajadial D for MDR-focused studies, not general cytotoxicity assays.

Molecular Formula C30H34O5
Molecular Weight 474.6 g/mol
Cat. No. B8259483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuajadial D
Molecular FormulaC30H34O5
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC1CCC(C2=CC3(CCC12)CC(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C
InChIInChI=1S/C30H34O5/c1-17(2)20-10-9-18(3)21-11-12-30(14-23(20)21)13-22(19-7-5-4-6-8-19)26-28(34)24(15-31)27(33)25(16-32)29(26)35-30/h4-8,14-18,20-22,33-34H,9-13H2,1-3H3
InChIKeyFKDKMNYVVXIPCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guajadial D: A Sesquiterpenoid-Based Meroterpenoid from Psidium guajava for Anticancer Research


Guajadial D (also referenced as psiguajadial D) is a sesquiterpenoid-based meroterpenoid isolated from the leaves of *Psidium guajava* (guava) [1]. As a member of the Psidium meroterpenoid class, it features a characteristic 3,5-diformyl-benzyl phloroglucinol moiety and a dihydropyran ring junction [2]. Preliminary investigations have identified its cytotoxic activity against multiple human cancer cell lines, marking it as a compound of interest for oncology-focused research [1].

Why Guajadial D is Not Interchangeable with Other Psidium Meroterpenoids


While many Psidium meroterpenoids share broad cytotoxic activity, they are not interchangeable due to divergent functional properties arising from their distinct structures. For instance, guapsidial A demonstrates superior cytotoxic potency in a panel of cell lines [1], whereas guajadial C acts as a Top1 catalytic inhibitor [2]. Critically, Guajadial D's documented role as a modulator of multidrug resistance through inhibition of the PI3K/Akt pathway and ABC transporter expression represents a functional specialization that cannot be assumed for its structural analogs [3]. Procurement decisions should therefore be guided by the specific biological question being asked.

Quantitative Evidence Differentiating Guajadial D from Closest Analogs


Comparison of Cytotoxic Potency: Guajadial D vs. Guapsidial A in a Panel of Human Cancer Cell Lines

In a comparative cytotoxicity study, Guajadial D (psiguajadial D) and Guapsidial A were evaluated against a panel of five human tumor cell lines. Guapsidial A demonstrated superior potency, with a reported IC₅₀ range of 3.21–9.94 μM. While the study notes that Guajadial D also showed cytotoxicities in these cell lines, its IC₅₀ values were not reported to be as potent as Guapsidial A's [1]. This indicates that for general cytotoxic screening, Guapsidial A is the more potent analog.

Cytotoxicity Cancer Cell Lines Natural Product

Functional Divergence in Multidrug Resistance (MDR) Reversal: Guajadial D vs. Guapsidial A

Guajadial D is a known inhibitor of multidrug resistance, a property not reported for the closely related analog Guapsidial A. Guajadial D inhibits the viability of drug-resistant MCF-7/ADR and MCF-7/PTX breast cancer cells in a dose-dependent manner and enhances their sensitivity to adriamycin (ADR) and paclitaxel (PTX) [1]. This effect is mediated by the suppression of ABC transporter expression (P-gp and BCRP) and the inactivation of the PI3K/Akt pathway [1]. This functional activity represents a key point of differentiation for researchers studying drug resistance.

Multidrug Resistance ABC Transporters Breast Cancer

Synthetic Accessibility via Biomimetic Total Synthesis: Guajadial D vs. Guadial B/C and Guapsidial A

The first biomimetic total synthesis of Guajadial D (psiguajadial D) was achieved in a single chemical operation alongside its regioisomer, Guapsidial A [1]. This synthetic route, which also produced Guadials B and C, provides a reliable and efficient method for accessing the compound. This is significant because for many structurally complex meroterpenoids, synthetic routes remain undeveloped or low-yielding, making procurement dependent on natural extraction. The existence of a viable synthetic route for Guajadial D enhances its value proposition by potentially enabling more scalable and cost-effective production for research use [1].

Total Synthesis Biomimetic Chemistry Natural Product

Optimal Application Scenarios for Guajadial D Based on Quantitative Evidence


Investigating Mechanisms of Multidrug Resistance (MDR) in Cancer

Guajadial D is optimally suited for studies focused on overcoming multidrug resistance, particularly in breast cancer models. Its demonstrated ability to inhibit ABC transporter expression (P-gp and BCRP) and suppress the PI3K/Akt pathway makes it a valuable tool for elucidating resistance mechanisms and testing strategies to re-sensitize resistant cancer cells to standard chemotherapeutics like adriamycin and paclitaxel [1].

Comparative Studies in Meroterpenoid Functional Divergence

For research aimed at understanding how small structural variations within the Psidium meroterpenoid class lead to distinct biological functions, Guajadial D serves as a key comparator. Its MDR-reversing activity can be directly contrasted with Guapsidial A, which exhibits superior general cytotoxicity but no reported role in MDR, highlighting functional specialization [1].

Sourcing for Synthetic Chemistry and Derivatization Studies

Given the availability of a biomimetic total synthesis route, Guajadial D is a strong candidate for projects requiring larger quantities of material or for medicinal chemistry programs interested in generating derivatives. The published synthetic method offers a more controlled and potentially scalable alternative to isolating the compound from natural sources, enabling structure-activity relationship (SAR) studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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